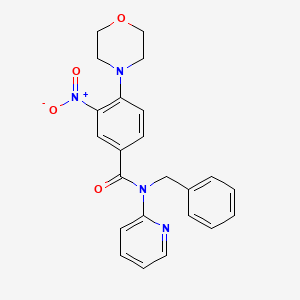
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a morpholino group, a nitro group, and a pyridinyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Morpholino Substitution: The morpholino group is introduced through nucleophilic substitution using morpholine and a suitable leaving group.
Amidation: The final step involves the formation of the benzamide linkage by reacting the intermediate with pyridine-2-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzyl and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso and hydroxylamine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
科学研究应用
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- N-(pyridin-2-yl)benzamide
- N-benzyl-4-morpholino-benzamide
- 3-nitro-N-(pyridin-2-yl)benzamide
Uniqueness
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
生物活性
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Benzylation : Introduction of the benzyl group via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
- Morpholino Substitution : Nucleophilic substitution using morpholine.
- Amidation : Formation of the benzamide linkage through reaction with pyridine-2-carboxylic acid derivatives.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies indicate potential effectiveness against various bacterial strains, suggesting its role as an antimicrobial agent.
- Anticancer Activity : Preliminary research indicates that the compound may exhibit cytotoxic effects on cancer cell lines, although specific mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Neuroleptic | Potential for treating psychosis |
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, influencing various cellular pathways. Its nitro group can be reduced to an amino group, potentially altering its pharmacological profile and enhancing its therapeutic efficacy.
Case Studies
- Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Cancer Cell Line Study : Research conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis, suggesting a mechanism involving caspase activation.
Comparative Analysis with Similar Compounds
The compound's unique structure allows for comparison with similar compounds in terms of biological activity:
| Compound Name | Activity Type | Potency (EC50) |
|---|---|---|
| N-(pyridin-2-yl)benzamide | Antimicrobial | EC50 = 0.064 μM |
| N-benzyl-4-morpholino-benzamide | Neuroleptic | EC50 = 0.090 μM |
| 3-nitro-N-(pyridin-2-yl)benzamide | Anticancer | EC50 = 0.115 μM |
属性
IUPAC Name |
N-benzyl-4-morpholin-4-yl-3-nitro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-23(26(22-8-4-5-11-24-22)17-18-6-2-1-3-7-18)19-9-10-20(21(16-19)27(29)30)25-12-14-31-15-13-25/h1-11,16H,12-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFMDFDSUCZBRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













